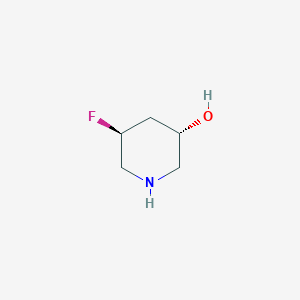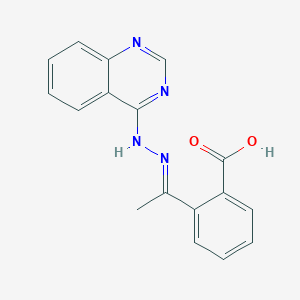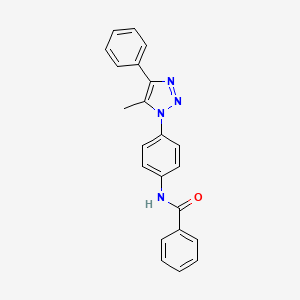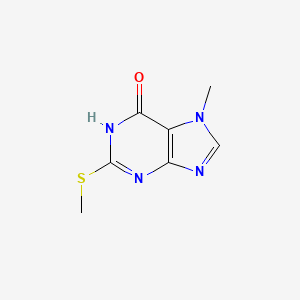
Tetrahydrofuran-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth carbon atoms of the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with maleic anhydride under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of sulfur ylides and acetylenic esters, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out using various catalysts, including palladium and platinum-based catalysts, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrofuran-3,4-dicarboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydrofuran derivatives with reduced carboxylic groups.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, dicarboxylic acids, and reduced tetrahydrofuran compounds .
Wissenschaftliche Forschungsanwendungen
Tetrahydrofuran-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: It is employed in the production of bio-based polymers and materials with enhanced mechanical properties
Wirkmechanismus
The mechanism of action of tetrahydrofuran-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s carboxylic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with carboxylic acid groups at the second and fifth positions.
2-Furoic acid: A furan derivative with a single carboxylic acid group.
2,5-Furandicarboxylic acid: A well-known furan derivative used in the production of bio-based polymers.
Uniqueness: Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and compounds .
Eigenschaften
Molekularformel |
C6H8O5 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
oxolane-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
QUHAOMPZQHGTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)


![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)



![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)


![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
